1,3-dimethyl-6-[(2-methylphenyl)amino]-5-[4-(propan-2-yloxy)phenyl]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the furo[2,3-d]pyrimidine class, a fused heterocyclic system comprising a furan ring fused to a pyrimidine ring. Key structural features include:
- 1,3-Dimethyl groups: These substitutions at positions 1 and 3 enhance metabolic stability and influence binding interactions with target enzymes .
- 5-[4-(Propan-2-Yloxy)Phenyl]: The 4-isopropoxyphenyl substituent at position 5 contributes lipophilicity and may interact with hydrophobic pockets in enzymes such as dihydrofolate reductase (DHFR) or vascular endothelial growth factor receptor-2 (VEGFR-2) .
Properties
IUPAC Name |
1,3-dimethyl-6-(2-methylanilino)-5-(4-propan-2-yloxyphenyl)furo[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-14(2)30-17-12-10-16(11-13-17)19-20-22(28)26(4)24(29)27(5)23(20)31-21(19)25-18-9-7-6-8-15(18)3/h6-14,25H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQVPSRIXODGHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-6-[(2-methylphenyl)amino]-5-[4-(propan-2-yloxy)phenyl]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of a furo[2,3-d]pyrimidine core is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cell signaling pathways. By binding to the active sites of these enzymes, it disrupts cellular processes essential for the growth and proliferation of cancer cells. This mechanism is similar to that observed in other compounds within the Mannich base family, which have demonstrated anticancer properties through enzyme inhibition .
Anticancer Activity
Research indicates that 1,3-dimethyl-6-[(2-methylphenyl)amino]-5-[4-(propan-2-yloxy)phenyl]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against HeLa (cervical), HepG2 (liver), and A549 (lung) cancer cell lines.
- Results : In vitro studies revealed IC50 values ranging from 10 to 30 µM across these cell lines, indicating potent antiproliferative effects .
Other Biological Activities
Beyond its anticancer properties, the compound may possess additional biological activities:
- Antimicrobial : Preliminary studies suggest potential antibacterial and antifungal properties.
- Anti-inflammatory : The compound may modulate inflammatory pathways, although further research is required to confirm these effects.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study on Anticancer Activity :
- Mechanistic Insights :
Data Summary Table
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HeLa | 15 | Apoptosis via caspase activation |
| Anticancer | HepG2 | 20 | Protein kinase inhibition |
| Anticancer | A549 | 30 | Cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | TBD | TBD |
Comparison with Similar Compounds
Structural Analogs with Furo[2,3-d]Pyrimidine Scaffold
Key Observations :
- Position 6 Modifications: Thiol (SAr) or anilino (NHAr) groups enhance pathogen enzyme selectivity (e.g., DHFR) , while amide/urea moieties improve VEGFR-2 binding .
- Position 5 Substitutions : Bulky aryl groups (e.g., isopropoxyphenyl) improve hydrophobic interactions in enzyme pockets .
Heterocyclic Core Variants
Key Observations :
- Furan vs. Thiophene: Furopyrimidines exhibit stronger hydrogen-bonding interactions (furan oxygen) compared to thienopyrimidines, influencing target selectivity .
- Core Rigidity : Pyrido[2,3-d]pyrimidines offer planar aromatic systems for π-stacking in kinase inhibition .
Pharmacological Profile Comparison
Key Observations :
- DHFR Inhibition: Furopyrimidines with 2,4-diamino and bulky 5/6 substituents achieve pathogen selectivity .
- Kinase Inhibition : VEGFR-2 activity requires terminal aryl groups (e.g., 4-isopropoxyphenyl) for hydrophobic pocket occupancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
